amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone CAS No. 339017-48-0](/img/structure/B2894240.png)
1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C20H15Cl3F3N3O and its molecular weight is 476.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone (CAS No. 338399-20-5) is a synthetic organic molecule with potential therapeutic applications. Its complex structure includes a pyridine ring and various substituents that may influence its biological activity. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₇ClF₃N₅O₂
- Molecular Weight : 345.66 g/mol
- Structural Features : The compound features a trifluoromethyl group, dichlorobenzyl moiety, and a pyridinone core, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of trifluoromethylpyridine have demonstrated effective antibacterial activity against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for related compounds ranged from 4.88 µg/mL to higher values depending on the structural modifications .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound 7 | 4.88 | B. mycoides |
Compound 8 | 22.4 | PACA2 |
Compound 9 | 17.8 | HCT116 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). In comparative studies, the compound exhibited IC₅₀ values that were competitive with established chemotherapeutics like Doxorubicin.
Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
---|---|---|
PACA2 | 22.4 | 52.1 |
HCT116 | 17.8 | - |
A549 | - | - |
Molecular docking studies indicated that the compound effectively binds to key proteins involved in cancer progression, suggesting a mechanism of action that involves modulation of signaling pathways related to apoptosis and cell proliferation .
The biological activity of the compound is likely mediated through several mechanisms:
- TRPV1 Modulation : Similar compounds have been identified as modulators of the TRPV1 ion channel, which plays a crucial role in pain perception and inflammation .
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for tumor growth and survival, such as enoyl reductase in bacterial systems and human homologs involved in cancer pathways .
- Gene Expression Alteration : Treatment with related compounds has been shown to down-regulate genes associated with tumorigenesis, including BRCA1, BRCA2, and EGFR, indicating potential for targeted therapy .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of trifluoromethylpyridine derivatives found that the tested compounds significantly reduced bacterial growth in vitro. The study highlighted the importance of structural features in enhancing activity against resistant strains.
Case Study 2: Anticancer Screening
In a preclinical trial involving various cancer cell lines, the compound demonstrated promising results in inhibiting cell viability at lower concentrations compared to standard treatments. The findings support further investigation into its use as an adjunct therapy in cancer treatment.
Eigenschaften
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3F3N3O/c1-11-13(9-14-15(21)4-3-5-16(14)22)18(30)6-7-29(11)28(2)19-17(23)8-12(10-27-19)20(24,25)26/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRNYPSYDBLXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.